molecular formula C13H13N5O2 B12355684 5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one

5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B12355684
M. Wt: 271.27 g/mol
InChI Key: JRMSXBTWKIBCML-UHFFFAOYSA-N
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Description

5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of the desired triazolopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring and the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its propoxyphenyl group and triazolopyrimidine core contribute to its selective inhibition of certain enzymes, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

5-(2-propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6,10H,2,7H2,1H3,(H,14,15,16,17,19)

InChI Key

JRMSXBTWKIBCML-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=NN=NC3C(=O)N2

Origin of Product

United States

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